2,6-Dibromo-3-fluoro-4-(methylthio)pyridine
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Overview
Description
2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is a heterocyclic organic compound with the molecular formula C6H4Br2FNS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine typically involves multi-step reactions starting from pyridine derivativesThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and thiolation reagents like methylthiolating agents under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-fluoro-4-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dibromo-3-fluoro-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-fluoro-4-(methylthio)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(methylthio)pyridine
- 2,6-Dibromo-3-fluoropyridine
- 3-Fluoro-4-(methylthio)pyridine
Uniqueness
2,6-Dibromo-3-fluoro-4-(methylthio)pyridine is unique due to the combination of bromine, fluorine, and methylthio groups on the pyridine ring.
Properties
Molecular Formula |
C6H4Br2FNS |
---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
2,6-dibromo-3-fluoro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H4Br2FNS/c1-11-3-2-4(7)10-6(8)5(3)9/h2H,1H3 |
InChI Key |
PTSYWGCPUNVFBE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=C1F)Br)Br |
Origin of Product |
United States |
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